
tert-Butyl (6-isopropylpyridin-3-yl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl (6-isopropylpyridin-3-yl)carbamate: is an organic compound with the molecular formula C13H20N2O2 It is a derivative of pyridine, featuring a tert-butyl carbamate group attached to the 3-position of a 6-isopropylpyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (6-isopropylpyridin-3-yl)carbamate typically involves the following steps:
Starting Materials: The synthesis begins with 6-isopropylpyridine and tert-butyl chloroformate.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Procedure: The tert-butyl chloroformate is added dropwise to a solution of 6-isopropylpyridine in an appropriate solvent like dichloromethane, under an inert atmosphere. The mixture is stirred at room temperature for several hours.
Purification: The reaction mixture is then washed with water, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar steps but on a larger scale. Continuous flow reactors and automated systems can be employed to enhance efficiency and yield. The use of high-purity starting materials and solvents, along with rigorous quality control measures, ensures the consistency and quality of the final product.
化学反応の分析
Types of Reactions
Oxidation: tert-Butyl (6-isopropylpyridin-3-yl)carbamate can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or peracids, leading to the formation of N-oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the removal of the carbamate group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl carbamate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles like amines, alcohols, and thiols.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Deprotected 6-isopropylpyridine.
Substitution: Substituted pyridine derivatives.
科学的研究の応用
Chemistry
In chemistry, tert-Butyl (6-isopropylpyridin-3-yl)carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and binding sites. Its ability to form stable complexes with certain proteins makes it useful in biochemical assays and structural biology studies.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of tert-Butyl (6-isopropylpyridin-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues, inhibiting enzyme activity or modulating receptor function. The isopropyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins.
類似化合物との比較
Similar Compounds
- tert-Butyl (6-methylpyridin-3-yl)carbamate
- tert-Butyl (6-ethylpyridin-3-yl)carbamate
- tert-Butyl (6-propylpyridin-3-yl)carbamate
Uniqueness
tert-Butyl (6-isopropylpyridin-3-yl)carbamate is unique due to the presence of the isopropyl group at the 6-position of the pyridine ring. This structural feature imparts distinct steric and electronic properties, influencing its reactivity and interaction with biological targets. Compared to its analogs, the isopropyl group provides a balance between hydrophobicity and steric hindrance, making it particularly effective in certain applications.
This comprehensive overview highlights the significance of this compound in various scientific and industrial fields. Its unique structure and versatile reactivity make it a valuable compound for ongoing research and development.
特性
CAS番号 |
886214-82-0 |
|---|---|
分子式 |
C13H20N2O2 |
分子量 |
236.31 g/mol |
IUPAC名 |
tert-butyl N-(6-propan-2-ylpyridin-3-yl)carbamate |
InChI |
InChI=1S/C13H20N2O2/c1-9(2)11-7-6-10(8-14-11)15-12(16)17-13(3,4)5/h6-9H,1-5H3,(H,15,16) |
InChIキー |
GPMORISKRMLPFN-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=NC=C(C=C1)NC(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



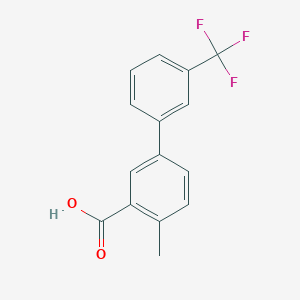

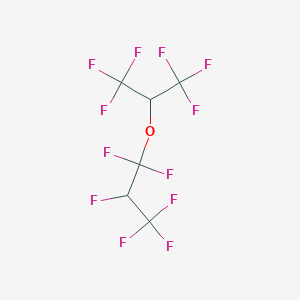
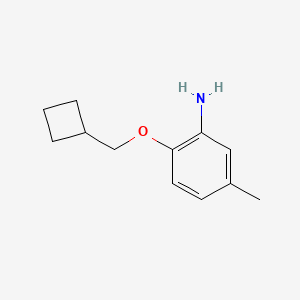
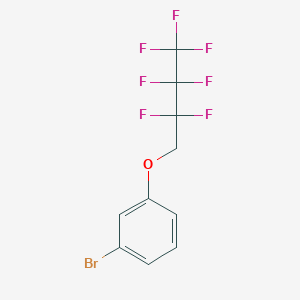
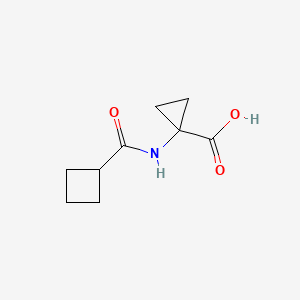
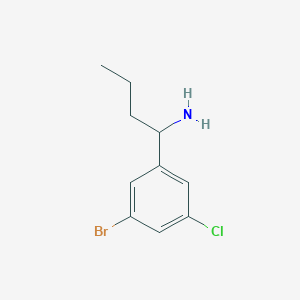
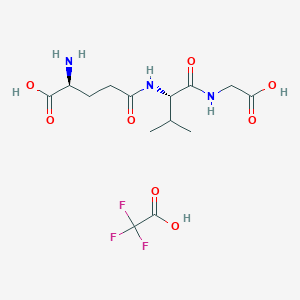


![Benzene, 1-ethoxy-2,3-difluoro-4-[(4-pentylphenyl)ethynyl]-](/img/structure/B12081307.png)


